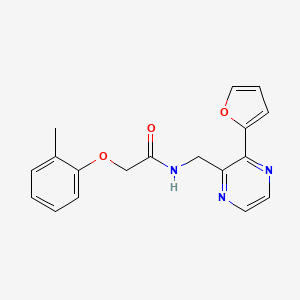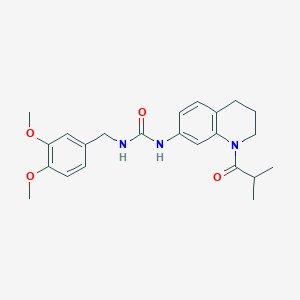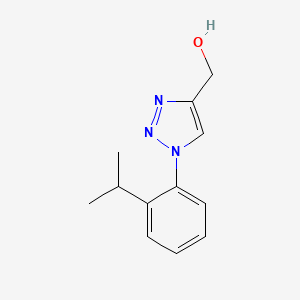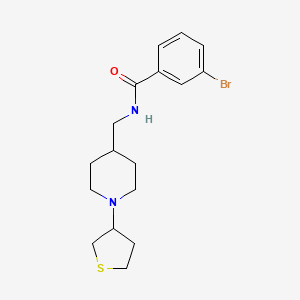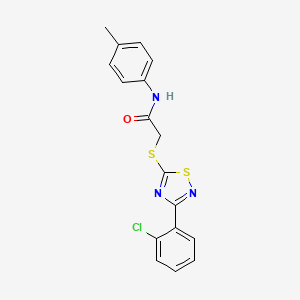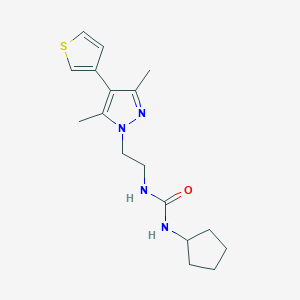
Flupentixol impurity D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flupentixol impurity D is a reference standard used in pharmaceutical research and quality control. It is a byproduct or degradation product of the antipsychotic drug flupentixol, which belongs to the thioxanthene class of compounds. The chemical name of this compound is 2-{2-{4-{3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl}ethoxy}ethanol .
准备方法
The synthesis of Flupentixol impurity D involves multiple steps, starting from the parent compound flupentixol. The synthetic route typically includes the introduction of the trifluoromethyl group and the formation of the thioxanthene ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods are designed to ensure high purity and yield, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Flupentixol impurity D can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Flupentixol impurity D is primarily used in pharmaceutical research for the following purposes:
Quality Control: It serves as a reference standard for the identification and quantification of impurities in flupentixol formulations.
Method Validation: It is used to validate analytical methods for the detection and quantification of impurities.
Stability Studies: It helps in assessing the stability of flupentixol under various conditions by monitoring the formation of impurities.
Pharmacokinetic Studies: It is used to study the metabolism and degradation pathways of flupentixol in biological systems.
作用机制
The mechanism of action of Flupentixol impurity D is not well-documented, as it is primarily used as a reference standard rather than a therapeutic agent. it is structurally related to flupentixol, which acts as an antagonist at dopamine D1 and D2 receptors. This antagonism is responsible for the antipsychotic effects of flupentixol .
相似化合物的比较
Flupentixol impurity D can be compared with other impurities and degradation products of flupentixol, such as:
Flupentixol impurity A: Another degradation product with a different chemical structure.
Flupentixol impurity B: A related compound with variations in the functional groups.
Flupentixol impurity C: Another impurity with distinct chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the trifluoromethyl group, which can influence its reactivity and interactions .
属性
IUPAC Name |
2-[2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O2S/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31/h1-2,4-8,18,31H,3,9-17H2/b20-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMZAAAQRUNKZ-SDPNRITHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)
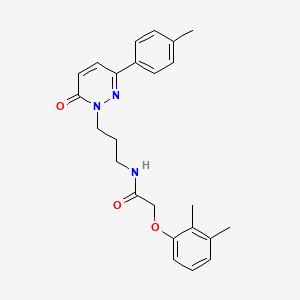
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2386129.png)
![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)
![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)
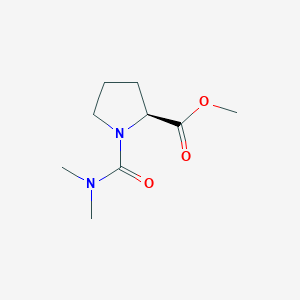
![rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)
